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2-Azabicyclo[3.1.0]hexan-5-ylmethanol hcl

Cat. No.: B13131713
M. Wt: 149.62 g/mol
InChI Key: ARHHXQDOQFFXQQ-UHFFFAOYSA-N
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Description

Structural Significance of Bicyclo[3.1.0]hexane Frameworks

This constrained geometry is of particular interest in medicinal chemistry, where the shape of a molecule is critical for its interaction with biological targets such as enzymes and receptors. By incorporating the bicyclo[3.1.0]hexane scaffold, medicinal chemists can design molecules with well-defined three-dimensional structures, potentially leading to higher potency and selectivity for their intended targets. nih.gov The boat-like conformation is often preferred in these systems, influencing their molecular recognition properties. conicet.gov.ar

Prevalence and Importance of Bicyclic Nitrogen Heterocycles in Synthetic and Medicinal Chemistry

Nitrogen-containing heterocycles are ubiquitous in nature and form the core of a vast number of pharmaceuticals and biologically active compounds. The incorporation of a nitrogen atom into a bicyclic system, creating a bicyclic nitrogen heterocycle, further enhances the chemical and biological diversity of this class of molecules. These structures are integral to numerous natural products and have been exploited in the development of a wide range of therapeutic agents. mdpi.com

Bicyclic nitrogen heterocycles can act as rigid scaffolds that orient functional groups in specific spatial arrangements, mimicking the conformations of natural ligands or disrupting pathological protein-protein interactions. Their unique electronic and steric properties can also influence their metabolic stability and pharmacokinetic profiles.

Overview of 2-Azabicyclo[3.1.0]hexan-5-ylmethanol HCl within this Chemical Class

Within the broader family of 2-azabicyclo[3.1.0]hexane derivatives, 2-Azabicyclo[3.1.0]hexan-5-ylmethanol hydrochloride represents a specific and functionalized member. The presence of the hydroxymethyl group at the 5-position introduces a key functional handle for further chemical modification and a potential point of interaction with biological targets. The hydrochloride salt form is typically employed to enhance the compound's solubility and stability for research and development purposes.

The synthesis of 5-substituted 2-azabicyclo[3.1.0]hexanes can be achieved through various synthetic strategies, including the unusual rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative. researchgate.net This particular synthetic route highlights the chemical ingenuity required to access these complex scaffolds. While detailed research on this specific isomer is not as prevalent as for other substituted versions, its structural motifs suggest its potential as a valuable building block in the synthesis of more complex molecules and as a probe for exploring biological systems.

Below is a data table summarizing the key properties of the parent 2-azabicyclo[3.1.0]hexane and the subject compound.

Property2-Azabicyclo[3.1.0]hexaneThis compound
Molecular Formula C5H9NC6H12ClNO
Molecular Weight 83.13 g/mol nih.gov149.62 g/mol
General Structure Fused pyrrolidine (B122466) and cyclopropane (B1198618) ringsFused pyrrolidine and cyclopropane rings with a hydroxymethyl group at the 5-position, as a hydrochloride salt.
Key Structural Feature Rigid bicyclic systemIntroduction of a functional group for further modification.

Detailed research findings on this compound are still emerging. However, based on the known reactivity and biological significance of the 2-azabicyclo[3.1.0]hexane core, it is anticipated that this compound and its derivatives will find applications in areas such as neuroscience, infectious disease, and oncology. The rigid scaffold provides a platform for the development of selective inhibitors for enzymes and receptors, where precise conformational control is paramount for activity. nih.gov Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully unlock its potential in chemical and medicinal research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12ClNO B13131713 2-Azabicyclo[3.1.0]hexan-5-ylmethanol hcl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

2-azabicyclo[3.1.0]hexan-5-ylmethanol;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c8-4-6-1-2-7-5(6)3-6;/h5,7-8H,1-4H2;1H

InChI Key

ARHHXQDOQFFXQQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2C1(C2)CO.Cl

Origin of Product

United States

Synthetic Methodologies for 2 Azabicyclo 3.1.0 Hexan 5 Ylmethanol and Its Analogues

Strategies for Constructing the 2-Azabicyclo[3.1.0]hexane Core

The synthesis of the 2-azabicyclo[3.1.0]hexane core has been approached through several innovative strategies, primarily involving rearrangement reactions and cycloadditions. These methods provide routes to the bicyclic system with varying degrees of stereocontrol and functional group tolerance.

Rearrangement-Based Approaches to Azabicyclo[3.1.0]hexanes

Rearrangement reactions offer a powerful tool for the construction of complex cyclic systems from simpler starting materials. In the context of 2-azabicyclo[3.1.0]hexanes, rearrangements of spirocyclic epoxides and applications of the Wittig rearrangement have proven to be effective strategies.

An unconventional rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative has been reported to yield novel 5-substituted 2-azabicyclo[3.1.0]hexanes. researchgate.net This transformation provides a unique entry into this class of compounds. The synthetic utility of this reaction has been demonstrated in the synthesis of N-Boc-2,3-methano-beta-proline. researchgate.net The starting spirocyclic epoxide can be prepared from readily available materials, making this a practical approach. The rearrangement is thought to proceed through a mechanism involving the opening of the epoxide ring, followed by an intramolecular cyclization to form the bicyclic system.

The researchgate.netclockss.org-Wittig rearrangement has been utilized in the synthesis of related bicyclic systems, demonstrating its potential for the preparation of functionalized piperidines that can serve as precursors to azabicyclic structures. researchgate.net For instance, the rearrangement of a stannylmethyl ether derived from a tetrahydropyridine (B1245486) has been shown to produce a 3-hydroxymethyl-4-methylenepiperidine, albeit in modest yield. researchgate.net This product contains the necessary functionality for subsequent cyclization to form a bicyclo[3.1.0]hexane system.

Cycloaddition Reactions for Ring System Formation

Cycloaddition reactions are among the most efficient methods for the construction of cyclic compounds. For the synthesis of the 2-azabicyclo[3.1.0]hexane core, diazomethane (B1218177) cycloadditions and palladium-catalyzed protocols have been particularly successful.

The 1,3-dipolar cycloaddition of diazomethane to unsaturated precursors is a well-established method for the formation of pyrazoline intermediates, which can then be converted to the desired cyclopropane-containing bicyclic system. researchgate.netclockss.org For example, the reaction of diazomethane with N-benzyloxycarbonyl-2,3-dehydroproline tert-butyl ester, followed by photolysis of the resulting pyrazoline, affords the 2-aza-bicyclo[3.1.0]hexane-1-carboxylic acid derivative. researchgate.net This approach allows for the introduction of various substituents and the control of stereochemistry. The reaction of enones with diazomethane has also been used to prepare vinyl epoxides, which can be further elaborated into bicyclic systems. acs.org

Table 1: Examples of Diazomethane Cycloadditions in Bicyclic Synthesis

Starting MaterialReagentIntermediateFinal ProductReference
N-benzyloxycarbonyl-2,3-dehydroproline tert-butyl esterDiazomethanePyrazoline2-Aza-bicyclo[3.1.0]hexane-1-carboxylic acid researchgate.net
Bicyclic β-lactamDiazomethaneΔ-2-pyrazolines2,3-methano-7-oxo-1-azabicyclo[3.2.0]heptane researchgate.net
QuinonesDiazomethane-Bis-vinyl epoxides acs.org

Palladium-catalyzed cycloaddition reactions have emerged as a powerful tool for the synthesis of azabicyclo[3.1.0]hexane derivatives. rsc.orgrsc.org These methods often involve the reaction of maleimides with N-tosylhydrazones, leading to the formation of the cyclopropane (B1198618) ring with high diastereoselectivity. rsc.orgrsc.org This protocol has been successfully applied to the practical synthesis of a mu opioid receptor antagonist, CP-866,087. rsc.org While many examples focus on the synthesis of the 3-azabicyclo[3.1.0]hexane core, the underlying principles of these palladium-catalyzed cyclopropanations are applicable to the synthesis of the 2-aza isomers. Furthermore, palladium-catalyzed strain-enabled [2π + 2σ] cycloadditions of vinyl bicyclo[1.1.0]butanes have been developed for the construction of spirobicyclo[2.1.1]hexanes, showcasing the versatility of palladium catalysis in synthesizing complex bicyclic systems. acs.org

Table 2: Overview of Palladium-Catalyzed Cycloaddition for Azabicyclo[3.1.0]hexane Synthesis

Reactant 1Reactant 2CatalystProductReference
MaleimidesN-tosylhydrazonesPalladium3-Azabicyclo[3.1.0]hexane derivatives rsc.orgrsc.org
Vinyl bicyclo[1.1.0]butanesMethyleneindolinonesPalladiumSpirobicyclo[2.1.1]hexanes acs.org

Multi-Step Syntheses and Convergent Pathways to 2-Azabicyclo[3.1.0]hexan-5-ylmethanol

The synthesis of the 2-azabicyclo[3.1.0]hexane core often commences from simple, acyclic, or monocyclic starting materials. A common strategy involves the initial construction of a pyrrolidine (B122466) ring, which is subsequently cyclopropanated to form the final bicyclic structure. One established route begins with the reaction of itaconic acid with an appropriate amine. mdpi.comnih.gov For instance, the reaction between itaconic acid and 2-amino-4-chlorophenol (B47367) can be used to produce 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. mdpi.com This demonstrates a convergent approach where the pyrrolidone core is assembled from readily available precursors in a single step. Another approach describes an unusual rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative to create 5-substituted 2-azabicyclo[3.1.0]hexanes. researchgate.net Further functional group manipulations, such as reduction of ester and amide moieties, are then required to yield the target (aminomethyl)bicycle.

The intermediate, methyl 5-oxopyrrolidine-3-carboxylate, serves as a pivotal building block in the synthesis of the 2-azabicyclo[3.1.0]hexane framework. jennysynth.com Its synthesis is typically achieved through the esterification of the corresponding carboxylic acid. mdpi.commdpi.com For example, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid can be treated with methanol (B129727) in the presence of a catalytic amount of sulfuric acid to yield the methyl ester. mdpi.com Similarly, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is converted to its methyl ester by refluxing in methanol with sulfuric acid. mdpi.com An approach for the multigram scale preparation of methyl 5-oxopyrrolidine-3-carboxylate has also been developed, highlighting its importance as a key intermediate. researchgate.net This ester is a versatile precursor; the ketone can be reduced and the molecule can be elaborated to an alkene for subsequent cyclopropanation, or the ester can be reduced to the primary alcohol found in the target molecule.

Precursor(s)ReactionIntermediate ProductReference(s)
Itaconic acid, 2-amino-4-chlorophenolReflux in water1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid mdpi.com
1-(substituted)-5-oxopyrrolidine-3-carboxylic acid, Methanol, Sulfuric acidRefluxMethyl 1-(substituted)-5-oxopyrrolidine-3-carboxylate mdpi.commdpi.com

Stereoselective Synthesis of 2-Azabicyclo[3.1.0]hexan-5-ylmethanol and its Enantiomers

Achieving stereoselectivity in the synthesis of 2-azabicyclo[3.1.0]hexane derivatives relies heavily on the use of chiral catalysts and auxiliaries. Chiral 2-azabicycloalkanes themselves have been designed and synthesized to act as catalysts in stereoselective carbon-carbon bond-forming reactions. researchgate.net In the synthesis of the bicyclo[3.1.0]hexane system, asymmetric cyclopropanation is a key step. Research has demonstrated the use of chiral oxazaborolidinium ion catalysts to promote reactions between α,β-unsaturated aldehydes and α-diazoesters, leading to chiral cyclopropyl (B3062369) derivatives. mdpi.com Another powerful strategy involves the asymmetric Simmons-Smith reaction, which can be applied to a chiral alkene precursor derived from glutamic acid to introduce the cyclopropane ring with defined stereochemistry, ultimately yielding enantiomerically enriched 2-azabicyclo[3.1.0]hexane-3-carboxylic acids. researchgate.net

Controlling the spatial arrangement of substituents on the bicyclo[3.1.0]hexane core is critical for defining its chemical and biological properties. The fusion of the cyclopropane and pyrrolidine rings can result in two diastereomers, typically designated as exo and endo. The selective formation of one over the other is a primary goal in synthetic design. Dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate has been shown to be highly effective in this regard. nih.govacs.org By carefully selecting the dirhodium(II) catalyst and subsequent hydrolysis conditions, either the exo or endo isomer of the resulting 3-azabicyclo[3.1.0]hexane-6-carboxylate can be produced with high diastereoselectivity. nih.govacs.orgpku.edu.cn Control of absolute stereochemistry is achieved by using chiral starting materials, such as glutamic acid, which sets the configuration of the pyrrolidine ring early in the synthesis, with subsequent reactions designed to preserve this chirality. researchgate.net

The development of diastereoselective and enantioselective reactions is central to the efficient synthesis of specific stereoisomers of 2-azabicyclo[3.1.0]hexan-5-ylmethanol. Significant progress has been made in transition-metal-catalyzed cyclopropanation. rsc.org Studies show that using N-Boc-2,5-dihydropyrrole, the cyclopropanation with ethyl diazoacetate can be achieved with dirhodium(II) catalyst loadings as low as 0.005 mol %. nih.govacs.orgpku.edu.cn This method allows for the gram-scale synthesis of either the exo or endo isomers without the need for chromatographic purification, demonstrating a practical and efficient route. nih.govacs.org The choice of catalyst is crucial for selectivity, as different rhodium catalysts can favor the formation of different diastereomers. nih.gov The development of these highly selective reactions represents a key advancement, enabling access to stereochemically pure bicyclic scaffolds for further chemical elaboration.

Reaction TypeSubstratesCatalyst SystemKey OutcomeReference(s)
Asymmetric Simmons-SmithAlkene from Glutamic AcidDiiodomethane, DiethylzincEnantioselective cyclopropanation; cis/trans ratio of 6:1 achieved. researchgate.net
Diastereoselective CyclopropanationN-Boc-2,5-dihydropyrrole, Ethyl DiazoacetateDirhodium(II) complexesSelective formation of exo or endo diastereomers based on catalyst and conditions. nih.govacs.orgpku.edu.cn

Elucidation of Reaction Mechanisms and Chemical Reactivity of 2 Azabicyclo 3.1.0 Hexan 5 Ylmethanol Precursors

Detailed Mechanistic Pathways for Azabicyclo[3.1.0]hexane Ring Construction

The synthesis of the azabicyclo[3.1.0]hexane core can be achieved through various strategic approaches, often involving the formation of the fused cyclopropane (B1198618) and pyrrolidine (B122466) rings in a controlled manner. These methods include cycloaddition reactions, transition-metal-catalyzed cyclizations, and base-promoted intramolecular additions.

One common strategy is the [3+2] cycloaddition process, which has become a popular method for constructing the cyclopropane ring of 3-azabicyclo[3.1.0]hexanes. rsc.org This can involve the reaction of maleimides with reagents like N-tosylhydrazones in the presence of a palladium catalyst or with in situ generated diazo compounds. rsc.org For instance, a photochemical process involving maleimides and in situ generated CF₂H(CH₃)CHN₂ leads to CHF₂-substituted 3-azabicyclo[3.1.0]hexane derivatives. rsc.org The proposed mechanism involves an initial [3+2] cycloaddition to form a pyrazoline intermediate, followed by photodenitrogenation where the two C–N bonds are cleaved stepwise to create a 1,3-biradical that recombines to form the cyclopropane ring. rsc.org

Another prominent approach is the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes, which provides access to a wide range of spiro-fused 3-azabicyclo[3.1.0]hexanes. beilstein-journals.org A reliable method has been developed using the stable azomethine ylide derived from Ruhemann's purple, which reacts with various cyclopropenes to yield bis-spirocyclic 3-azabicyclo[3.1.0]hexane adducts in moderate to good yields with high diastereoselectivity. beilstein-journals.org

Transition metal catalysis plays a pivotal role in modern synthetic routes. Dirhodium(II) complexes can catalyze the reaction of silyl-protected enoldiazoacetates with nitrile oxides to form 2-oxa-6-azabicyclo[3.1.0]hexane derivatives. nih.gov Similarly, a copper-catalyzed system facilitates the construction of the 3-azabicyclo[3.1.0]hexane backbone from allenes and allylamines. researchgate.net This reaction proceeds through a tandem sequence of Michael addition followed by a copper-mediated intramolecular oxidative carbanion 5-exo-trig radical cyclization. researchgate.net

Intramolecular reactions involving nucleophilic attack are central to many synthetic strategies for the azabicyclo[3.1.0]hexane core. These pathways often rely on the generation of a nucleophile and an electrophile within the same molecule, leading to a ring-closing event.

A notable example involves the base-promoted intramolecular addition of carbanions to cyclopropenes. nih.govrsc.orgscispace.com In this reaction, a nitrogen ylide is generated in situ from an N-benzyl carboxamide precursor. This ylide then acts as a carbon-based nucleophile, attacking a cyclopropene (B1174273) intermediate (also formed in situ via dehydrohalogenation of a bromocyclopropane) in an intramolecular, ring-retentive 5-exo-trig cyclization to furnish the 3-azabicyclo[3.1.0]hexan-2-one scaffold. nih.govrsc.org The efficiency of this cyclization is influenced by the electronic properties of the substituents on the N-benzyl group; neutral or moderately electron-withdrawing substituents allow the reaction to proceed smoothly, while strong electron-withdrawing groups reduce the nucleophilicity of the anion, hindering the cyclization. nih.govrsc.org

Another powerful strategy is the copper-free Sonogashira cross-coupling of 2-iodocyclopropanecarboxamides with terminal alkynes, followed by a 5-exo-dig cyclization of the nitrogen amide onto the alkyne. acs.org This sequence leads to the formation of 4-(arylmethylene)-3-azabicyclo[3.1.0]hexan-2-ones. The subsequent ionic hydrogenation of the bicyclic enamide intermediate generates a bicyclic N-acyliminium ion, which is then captured by a hydride nucleophile with high diastereoselectivity to yield the final 4-substituted product. acs.org

The synthesis of 2-azabicyclo[3.1.0]hexane-3-carboxylic acids from glutamic acid utilizes a 4-dimethylaminopyridine (B28879) (DMAP) catalytic cyclization as a key step, demonstrating an intramolecular nucleophilic pathway. researchgate.net

Summary of Selected Ring Construction Mechanisms
MethodKey IntermediatesMechanism HighlightsReference
Photochemical [3+2] CycloadditionPyrazoline, 1,3-biradicalStepwise cleavage of C-N bonds followed by radical recombination to form cyclopropane. rsc.org
1,3-Dipolar CycloadditionAzomethine ylideReaction of a stable ylide with cyclopropenes to form spiro-fused systems. beilstein-journals.org
Base-Promoted Intramolecular AdditionNitrogen ylide, cyclopropeneIntramolecular 5-exo-trig cyclization of a carbon nucleophile onto an unactivated cyclopropene. nih.govrsc.org
Sonogashira Coupling / CyclizationBicyclic N-acyliminium ion5-exo-dig cyclization of an amide onto an alkyne, followed by diastereoselective hydrogenation. acs.org
Copper-Mediated Oxidative CyclizationCarbanion intermediateTandem Michael addition and intramolecular 5-exo-trig radical cyclization. researchgate.net

Rearrangement Mechanisms in Complex Bicyclic Systems

Rearrangement reactions provide an alternative and sometimes unexpected entry into the azabicyclo[3.1.0]hexane system. An unusual rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative has been described that gives access to novel 5-substituted 2-azabicyclo[3.1.0]hexanes. researchgate.net This transformation highlights how complex spirocyclic systems can be manipulated to form the desired bicyclic core. The proposed mechanism for a related rearrangement involves the nucleophilic attack of a sulfur ylide on a carbonyl, followed by ring opening and tautomerization to form an unstable oxirane, which then undergoes an acid-favored opening and cyclization to a more stable ring system. dntb.gov.ua

Functionalization Reactions and Derivatization Chemistry of the Azabicyclo[3.1.0]hexane Scaffold

Once the azabicyclo[3.1.0]hexane core is constructed, it can be further modified through various functionalization reactions to produce a diverse range of derivatives. The rigid scaffold allows for selective reactions at different positions.

A significant advancement in this area is the development of palladium-catalyzed transannular C–H functionalization of azabicycloalkanes. scispace.com A second-generation catalyst system using pyridine- and quinoline-carboxylate ligands has been shown to be highly effective for the C–H arylation of the azabicyclo[3.1.0]hexane core. scispace.com These ligands increase the reaction rate and yield by impeding catalyst decomposition pathways, enabling the introduction of aryl groups at specific C-H bonds within the bicyclic system. scispace.com

The bicyclic N-acyliminium ions, formed as intermediates in reactions such as the Sonogashira/cyclization sequence, are valuable for introducing substituents. acs.org These electrophilic intermediates can be captured by various nucleophiles with high diastereoselectivity, providing a reliable method for producing 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones. acs.org

Furthermore, the azabicyclo[3.1.0]hexane scaffold is often prepared with existing functional groups that can be readily manipulated. For example, derivatives can be synthesized through nucleophilic substitution reactions of partially protected 6-amino-3-azabicyclo[3.1.0]hexanes with vinyl, imidoyl, or carbonyl chlorides to form enamines, amidines, and amides, respectively. beilstein-journals.org These products can then undergo subsequent cyclization reactions to yield more complex, highly functionalized heterocyclic systems. beilstein-journals.org

Key Functionalization Reactions of the Azabicyclo[3.1.0]hexane Scaffold
Reaction TypeReagents/CatalystPosition FunctionalizedProduct TypeReference
Transannular C–H ArylationPd catalyst, Pyridine/Quinoline-carboxylate ligands, Aryl halideAlicyclic C-H bondsArylated azabicyclo[3.1.0]hexanes scispace.com
Nucleophilic Addition to N-Acyliminium IonHydride source (e.g., Et₃SiH), Brønsted acidC4-position4-Substituted 3-azabicyclo[3.1.0]hexan-2-ones acs.org
Nucleophilic SubstitutionVinyl, imidoyl, or carbonyl chloridesExocyclic amine (e.g., at C6)Enamines, amidines, amides beilstein-journals.org

Stereochemical and Conformational Analysis of 2 Azabicyclo 3.1.0 Hexan 5 Ylmethanol and Its Stereoisomers

Conformational Preferences of the 2-Azabicyclo[3.1.0]hexane Ring System

The 2-azabicyclo[3.1.0]hexane ring system, a prominent structural motif in medicinal chemistry, exhibits distinct conformational preferences due to the fusion of a pyrrolidine (B122466) ring with a cyclopropane (B1198618) ring. This fusion results in a rigid bicyclic structure with significant ring strain. The pyrrolidine ring in this system typically adopts a non-planar conformation to alleviate some of this strain.

Influence of the Cyclopropane Ring on Overall Conformation

The presence of the cyclopropane ring is the most significant factor governing the conformation of the 2-azabicyclo[3.1.0]hexane system. This three-membered ring introduces considerable angle strain, forcing the adjacent bonds of the five-membered ring into a more eclipsed arrangement than would be ideal. This inherent strain locks the bicyclic system into a relatively rigid conformation, significantly restricting its flexibility compared to a simple pyrrolidine ring.

Characterization of Stereoisomeric Forms of 2-Azabicyclo[3.1.0]hexan-5-ylmethanol

The 2-azabicyclo[3.1.0]hexan-5-ylmethanol molecule contains multiple chiral centers, giving rise to a number of possible stereoisomers. The primary chiral centers are at the bridgehead carbons and the carbon atom bearing the hydroxymethyl group. While a comprehensive characterization of all possible stereoisomers of 2-azabicyclo[3.1.0]hexan-5-ylmethanol is not extensively detailed in publicly available scientific literature, the synthesis and characterization of related stereoisomers, such as those of 2-azabicyclo[3.1.0]hexane-3-carboxylic acid, have been reported. researchgate.net

The stereochemical complexity of this class of molecules is exemplified by the various configurations that have been synthesized or are commercially available for related structures. These include, but are not limited to, the stereoisomers listed in the table below. The relative (rel) and absolute configurations of these molecules are crucial for their chemical and biological properties.

Table 1: Investigated Stereoisomeric Forms of 2-Azabicyclo[3.1.0]hexane Derivatives
Stereoisomeric ConfigurationNotes
(1R,5S)A commonly referenced configuration for derivatives of the 2-azabicyclo[3.1.0]hexane core.
(1S,5R)The enantiomer of the (1R,5S) configuration.
(1S,3R,5S)A specific stereoisomer with three defined chiral centers.
(1R,3R,5R)Another stereoisomer with three defined chiral centers.
(1R,3S,5R)A diastereomer of the (1R,3R,5R) configuration.
(1S,2S,5R)-relA relative stereochemical assignment for a disubstituted derivative.

Experimental and Computational Methods for Stereochemical Assignment

A combination of experimental and computational techniques is employed to definitively assign the stereochemistry of 2-azabicyclo[3.1.0]hexane derivatives.

Experimental Methods:

X-ray Crystallography: This is the gold standard for determining the absolute and relative stereochemistry of crystalline compounds. The three-dimensional arrangement of atoms in the crystal lattice provides unambiguous proof of the molecule's configuration. Several stereoisomers of related azabicyclo[3.1.0]hexane derivatives have had their structures confirmed by X-ray diffraction. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, particularly proton (¹H) NMR, is a powerful tool for elucidating the stereochemistry in solution. Key parameters include:

Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, which can help to infer the relative stereochemistry.

Nuclear Overhauser Effect (NOE): NOE experiments provide information about the spatial proximity of protons. The observation of an NOE between two protons indicates they are close in space, which is invaluable for assigning relative stereochemistry.

Computational Methods:

Ab Initio and Density Functional Theory (DFT) Calculations: These computational methods are used to calculate the energies of different possible conformations and stereoisomers. By comparing the calculated low-energy conformations with experimental NMR data, a more detailed understanding of the molecule's structure in solution can be achieved. These calculations can also predict spectroscopic parameters that can be compared with experimental results to confirm stereochemical assignments.

Table 2: Methods for Stereochemical Assignment of Azabicyclo[3.1.0]hexane Derivatives
MethodTypeInformation Provided
X-ray CrystallographyExperimentalAbsolute and relative stereochemistry in the solid state.
NMR Spectroscopy (J-coupling)ExperimentalDihedral angles and connectivity, inferring relative stereochemistry.
NMR Spectroscopy (NOE)ExperimentalThrough-space proximity of nuclei, confirming relative stereochemistry.
Computational Modeling (DFT, Ab Initio)ComputationalRelative energies of conformers and stereoisomers, predicted spectroscopic data.

Advanced Spectroscopic and Analytical Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

In the ¹H NMR spectrum of related bicyclo[3.1.0]hexane systems, the protons on the cyclopropane (B1198618) ring typically appear at high field (low ppm values), a consequence of the anisotropic magnetic environment created by the strained three-membered ring. The protons on the pyrrolidine (B122466) ring and the hydroxymethyl group would resonate at lower fields. The coupling constants (J-values) between adjacent protons are critical for determining the relative stereochemistry of the substituents and the conformation of the five-membered ring.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and bonding environment. For instance, the carbons of the cyclopropane ring are expected to resonate at a higher field compared to the carbons in the pyrrolidine ring. The carbon of the hydroxymethyl group (-CH₂OH) would appear in the typical range for an alcohol-bearing carbon.

Compound ¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (100 MHz, CDCl₃) δ (ppm)
(1S,2S)-N-(3,4-Dimethoxybenzyl)-2-iodocyclopropanecarboxamide6.89 (d, J = 2.0 Hz, 1H), 6.86 (dd, J = 8.1, 2.0 Hz, 1H), 6.81 (d, J = 8.1 Hz, 1H), 6.05 (br s, 1H, NH), 4.56 (dd, J = 14.5, 6.2 Hz, 1H), 4.35 (dd, J = 14.5, 5.3 Hz, 1H), 3.88 (s, 3H), 3.87 (s, 3H), 2.75 (apparent td, J = 8.0, 6.3 Hz, 1H), 1.68 (apparent td, J = 8.4, 6.3 Hz, 1H), 1.49 (apparent q, J = 6.2 Hz, 1H), 1.45 (apparent td, J = 8.4, 6.1 Hz, 1H)168.1, 149.1, 148.4, 130.8, 120.2, 111.3, 111.0, 56.0, 55.9, 43.9, 20.7, 14.8, -14.0

Data for illustrative purposes from a related compound.

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the molecular formula of 2-Azabicyclo[3.1.0]hexan-5-ylmethanol.

The fragmentation pattern observed in the mass spectrum provides structural information. Upon ionization, the molecule breaks apart in a predictable manner, and the resulting fragment ions are detected. The fragmentation of the 2-azabicyclo[3.1.0]hexane core would likely involve the cleavage of the C-C bonds of the cyclopropane ring and the pyrrolidine ring. The loss of the hydroxymethyl group or water from the molecular ion are also common fragmentation pathways for alcohols.

The following table includes HRMS data for several 2-oxa-6-azabicyclo[3.1.0]hexane derivatives, demonstrating the high accuracy of this technique in determining molecular formulas.

Compound Calculated m/z [M+H]⁺ Found m/z [M+H]⁺
Methyl 1-(4-Fluorophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate252.0667252.0671
Methyl 1-(4-Chlorophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate268.0371268.0382
Methyl 1-(4-Bromophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate311.9866311.9874
Methyl 1-(2-Nitrophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate279.0612279.0611

Data for illustrative purposes from related compounds.

Chromatographic Methods for Purity Assessment and Separation of Isomers (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for the separation, identification, and quantification of components in a mixture. For 2-Azabicyclo[3.1.0]hexan-5-ylmethanol HCl, HPLC is crucial for assessing its purity by separating it from any starting materials, byproducts, or degradation products.

The separation of stereoisomers (enantiomers and diastereomers) is a significant challenge that can often be addressed by chiral HPLC. Due to the multiple stereocenters in the 2-azabicyclo[3.1.0]hexane ring system, several isomers are possible. The development of a suitable HPLC method, likely employing a chiral stationary phase, would be essential for the separation and quantification of these isomers.

The choice of the stationary phase and mobile phase is critical for achieving good separation. Reversed-phase columns, such as C18, are commonly used. For the separation of isomers, specialized columns that exploit different interaction mechanisms, such as π-π interactions with pyrenylethyl or nitrophenylethyl bonded phases, can be highly effective, especially if aromatic groups are present in the molecule or a derivative. nacalai.com

While a specific HPLC method for this compound is not detailed here, the following table outlines typical parameters for the HPLC separation of isomers.

Parameter Description
Column Chiral Stationary Phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Reversed-Phase (e.g., C18)
Mobile Phase A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol)
Detection UV-Vis detector (if the molecule has a chromophore) or a mass spectrometer (LC-MS)
Flow Rate Typically 0.5 - 2.0 mL/min
Temperature Controlled, often at or slightly above ambient temperature

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.org For a molecule with multiple stereocenters like this compound, single-crystal X-ray diffraction can provide an unambiguous determination of its solid-state structure and, crucially, its absolute configuration. google.com

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map of the molecule, from which the atomic positions can be determined with high precision. This technique provides definitive information on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. The successful application of X-ray crystallography has been reported for confirming the structure of related 3-azabicyclo[3.1.0]hexane derivatives.

The data obtained from an X-ray crystal structure analysis is typically presented in a crystallographic information file (CIF) and includes the parameters listed in the table below.

Crystallographic Parameter Information Provided
Crystal System The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic)
Space Group The symmetry operations that describe the arrangement of molecules in the unit cell
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the repeating unit of the crystal
Atomic Coordinates (x, y, z) The precise position of each atom in the unit cell
Bond Lengths and Angles The distances between bonded atoms and the angles between adjacent bonds
Absolute Configuration The definitive spatial arrangement of atoms for a chiral molecule (e.g., using the Flack parameter)

Scaffold Exploration and Derivatization Strategies for 2 Azabicyclo 3.1.0 Hexan 5 Ylmethanol Analogues

Principles of Scaffold Repurposing in Drug Discovery

Scaffold repurposing is a potent strategy in drug discovery that involves utilizing the core chemical structure (scaffold) of existing drugs or biologically active compounds to develop new therapeutic agents. nih.govutmb.edu This approach is an extension of drug repurposing, which focuses on finding new uses for existing drugs. frontiersin.org The fundamental principle lies in the recognition that the scaffolds of established drugs are a valuable resource for creating novel small molecules, potentially for different therapeutic targets. nih.govutmb.edu By leveraging known scaffolds, researchers can expedite the drug discovery process, as these core structures often possess favorable pharmacokinetic and toxicological properties. frontiersin.org

The strategy of scaffold repurposing can significantly reduce the time and costs associated with traditional de novo drug discovery. frontiersin.org It allows for a more thorough exploration of the chemical space around a known bioactive scaffold. nih.gov This can involve introducing new substituents or modifying existing ones to alter the compound's interaction with biological targets. frontiersin.org The knowledge of the pharmacological properties and identified targets of the original drugs provides a strong starting point for developing new therapies. nih.govutmb.edu While drug repurposing has led to the success of many "blockbuster" drugs, scaffold repurposing offers a way to overcome limitations such as limited efficacy or intellectual property constraints associated with the original drug. nih.govutmb.edu

A key advantage of scaffold repurposing is the ability to generate new chemical entities with potentially improved characteristics. frontiersin.org These new molecules, while based on a known framework, must undergo comprehensive preclinical and clinical assessments for safety and efficacy before they can be approved. frontiersin.org The process often involves structure-activity relationship (SAR) studies to understand how different chemical modifications on the scaffold affect its biological activity. frontiersin.org In essence, scaffold repurposing bridges the gap between traditional drug discovery and drug repositioning by using established molecular frameworks as a foundation for innovation.

Rational Design and Synthesis of Diverse Substituents on the 2-Azabicyclo[3.1.0]hexane Core

The 2-azabicyclo[3.1.0]hexane framework is a conformationally constrained scaffold that has garnered significant attention in medicinal chemistry due to its presence in biologically active compounds. The rational design of analogues often begins with the core structure, which serves as a rigid template for orienting substituents in three-dimensional space. This constrained geometry can lead to higher binding affinity and selectivity for specific biological targets.

The synthesis of derivatives of the 2-azabicyclo[3.1.0]hexane core has been approached through various synthetic routes. One common strategy involves the cyclopropanation of a pyrroline (B1223166) precursor. For instance, the reaction of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, catalyzed by a dirhodium(II) complex, can produce the 3-azabicyclo[3.1.0]hexane-6-carboxylate skeleton with high diastereoselectivity. nih.gov The choice of catalyst and reaction conditions can selectively yield either the exo or endo isomer, providing access to different spatial arrangements of substituents. nih.govacs.org

Further derivatization can be achieved by modifying the functional groups on the bicyclic core. For example, the carboxylate group can be converted into an amide or reduced to an alcohol, such as in 2-azabicyclo[3.1.0]hexan-5-ylmethanol. The nitrogen atom of the bicyclic system also provides a handle for introducing a wide range of substituents. A notable example is the synthesis of 3-(6-chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride, a potent and selective neuronal nicotinic acetylcholine (B1216132) α4β2 receptor antagonist. nih.gov This compound was developed through a series of chemical optimizations guided by in vitro affinity and pharmacokinetic evaluations. nih.gov

The following table provides examples of synthetic strategies employed for the derivatization of the azabicyclo[3.1.0]hexane core:

PrecursorReagents and ConditionsProductKey Feature
N-Boc-2,5-dihydropyrroleEthyl diazoacetate, Dirhodium(II) catalystexo- or endo-3-Azabicyclo[3.1.0]hexane-6-carboxylateStereoselective cyclopropanation
2-CyclopentenoneMulti-step synthesis(±)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acidHigh-yielding and stereocontrolled
1-Oxa-6-azaspiro[2.5]octane derivativeRearrangement reaction5-Substituted 2-azabicyclo[3.1.0]hexanesNovel rearrangement to access the core

Development of Chemical Libraries Based on the 2-Azabicyclo[3.1.0]hexane Framework

The development of chemical libraries based on a specific scaffold is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships. The 3-azabicyclo[3.1.0]hexane framework is a particularly attractive scaffold for library synthesis due to its rigid structure and the potential for introducing diversity at multiple positions. researchgate.net The construction of such libraries allows for the generation of a multitude of analogues that can be screened against various biological targets to identify new lead compounds.

Several synthetic methodologies have been developed to facilitate the creation of 3-azabicyclo[3.1.0]hexane-based libraries. One approach involves a palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes. researchgate.net This reaction is notable for its ability to form three C-C bonds, two rings, and two adjacent quaternary carbon stereocenters in a single operation with excellent regio- and enantioselectivities. researchgate.net The compatibility of this reaction with various nucleophiles, such as alcohols, phenols, and amines, allows for the introduction of a wide range of functional groups, thereby expanding the diversity of the chemical library. researchgate.net

The derivatization of the 3-azabicyclo[3.1.0]hexane core can be further expanded through various chemical transformations. For example, the functional groups introduced during the initial library synthesis can be modified to create a second generation of compounds with altered physicochemical properties. The goal is to populate the chemical space around the core scaffold to maximize the chances of discovering compounds with desired biological activities. The following table outlines key aspects of developing chemical libraries based on this framework:

Library Synthesis StrategyKey FeaturesPotential for Diversity
Pd-Catalyzed Asymmetric Cyclization/Cyclopropanation/CarbonylationForms multiple bonds and stereocenters in one step; High regio- and enantioselectivityIntroduction of various nucleophiles (alcohols, phenols, amines)
Dirhodium(II)-Catalyzed CyclopropanationStereoselective formation of exo or endo isomersModification of the carboxylate and amine functionalities
Multi-component ReactionsEfficient assembly of complex molecules from simple starting materialsCombinatorial variation of multiple input components

Bioisosteric Replacement Strategies Utilizing the Azabicyclo[3.1.0]hexane Motif

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties while retaining its primary biological activity. mdpi.com This is achieved by replacing a specific functional group or substructure with another that has similar physical and chemical properties. baranlab.org The azabicyclo[3.1.0]hexane motif, with its rigid, three-dimensional structure, can serve as a bioisostere for other cyclic systems, such as piperidine (B6355638) or pyrrolidine (B122466) rings, which are common in many drug molecules.

The use of the azabicyclo[3.1.0]hexane scaffold as a bioisosteric replacement can offer several advantages. Its conformational rigidity can pre-organize the molecule into a bioactive conformation, potentially leading to increased binding affinity and reduced off-target effects. Furthermore, the introduction of this sp3-rich scaffold can improve physicochemical properties such as solubility and metabolic stability compared to more aromatic or flexible structures. For example, a study demonstrated that a compound with an azabicyclo-hexane core exhibited twice the metabolic stability of a related compound. mdpi.com

This strategy of "scaffold hopping," where one core structure is replaced by another, is a powerful tool for generating novel intellectual property and exploring new chemical space. researchgate.net The azabicyclo[3.1.0]hexane motif can be considered a valuable building block in this context, offering a unique geometric and electronic profile. The following table provides examples of potential bioisosteric replacements involving the azabicyclo[3.1.0]hexane motif.

Original MoietyBioisosteric ReplacementPotential Advantages
Piperidine2-Azabicyclo[3.1.0]hexaneIncreased rigidity, improved metabolic stability, novel intellectual property
Pyrrolidine2-Azabicyclo[3.1.0]hexaneConformational constraint, potential for enhanced selectivity
Phenyl ringSubstituted Azabicyclo[3.1.0]hexaneIntroduction of a 3D structure, improved solubility

Applications of the 2 Azabicyclo 3.1.0 Hexane Scaffold in Contemporary Medicinal Chemistry Research

Design and Synthesis of Enzyme Inhibitors Incorporating the Azabicyclo[3.1.0]hexane Core

The unique stereochemical and conformational properties of the azabicyclo[3.1.0]hexane scaffold have been exploited to create potent and selective inhibitors for a range of enzymes implicated in various disease states.

Glycine (B1666218) Transporter 1 (GlyT1) Inhibitors

Glycine Transporter 1 (GlyT1) inhibitors are being investigated for their potential in treating schizophrenia and other central nervous system disorders by elevating synaptic glycine levels and enhancing N-methyl-D-aspartate (NMDA) receptor function. The azabicyclo[3.1.0]hexane scaffold has been incorporated into several potent GlyT1 inhibitors.

Iclepertin (BI 425809), developed by Boehringer Ingelheim, is a notable example that features a 3-azabicyclo[3.1.0]hexane core. nih.gov This compound is a potent and selective GlyT1 inhibitor currently under development for treating cognitive impairment associated with schizophrenia. nih.gov The rigid bicyclic structure is crucial for orienting the interacting moieties correctly within the transporter's binding site. Research efforts have also focused on scaffold hopping techniques, combining elements from different known GlyT1 inhibitors to create novel chemical entities with improved properties. For instance, replacing the central piperidine (B6355638) core of some inhibitors with the [3.1.0] bicyclic ring system has led to the development of potent N-methylimidazole sulfonamides with exceptional GlyT1 potency and CNS penetration. scispace.com

Table 1: Examples of GlyT1 Inhibitors with an Azabicyclo[3.1.0]hexane Scaffold
CompoundStructureTargetReported Activity
Iclepertin (BI 425809)Structure not publicly available in detail, but contains a 3-azabicyclo[3.1.0]hexane core.GlyT1Potent and selective inhibitor. nih.gov
[3.1.0]-based N-methylimidazole sulfonamidesGeneral structure features an N-methylimidazole sulfonamide attached to a [3.1.0] bicyclic core.GlyT1IC50s < 250 nM. scispace.com

Ketohexokinase (KHK) Inhibitors

Ketohexokinase (KHK) plays a key role in fructose (B13574) metabolism, and its inhibition is a therapeutic strategy for metabolic disorders like non-alcoholic fatty liver disease (NAFLD). The 3-azabicyclo[3.1.0]hexane scaffold has been integral to the development of potent KHK inhibitors.

PF-06835919 is a first-in-class KHK inhibitor that has advanced to clinical trials. Its discovery involved structure-based drug design, leading to highly potent 3-azabicyclo[3.1.0]hexane acetic acid-based inhibitors. A key finding was that changing a pyrrolidinyl to an azetidinyl ring system induced an alternative, rotated binding mode, which enabled effective exploration of the molecular structure, ultimately leading to the identification of PF-06835919.

Table 2: Ketohexokinase (KHK) Inhibitors Featuring the Azabicyclo[3.1.0]hexane Scaffold
CompoundTargetReported Activity
PF-06835919KHKPotent inhibitor currently in Phase 2 clinical trials.
2-Oxo-3-azabicyclo[3.1.0]hexane derivativesKHKAn exemplified compound showed an IC50 of 11 nM in ADP-Glo assays. nih.gov

Plasma Kallikrein Inhibitors

Plasma kallikrein is a serine protease involved in the contact activation pathway, and its inhibitors are being investigated for the treatment of diseases like hereditary angioedema. The azabicyclo[3.1.0]hexane moiety has been incorporated into heteroaromatic carboxamide derivatives as potent plasma kallikrein inhibitors. Structure-guided design has led to the development of macrocyclic inhibitors with low nanomolar activity, where the bicyclic scaffold helps to maintain the unique binding conformation required for high potency and selectivity.

Table 3: Plasma Kallikrein Inhibitors Incorporating the Azabicyclo[3.1.0]hexane Scaffold
Compound ClassTargetSignificance of Scaffold
Heteroaromatic carboxamide derivativesPlasma KallikreinThe 3-azabicyclo[3.1.0]hexane group is a key substituent in potent inhibitors. google.com
Macrocyclic InhibitorsPlasma KallikreinThe scaffold helps retain the necessary binding conformation for potent and selective inhibition (IC50 of 2.0 nM for one isomer). researchgate.net

Bacterial Biotin Carboxylase (BC) Inhibitors

With the rise of antibiotic resistance, new bacterial targets are urgently needed. Biotin carboxylase (BC), an essential enzyme in bacterial fatty acid synthesis, is a promising target. Pyridopyrimidine inhibitors of BC have been developed, and the incorporation of a 3-azabicyclo[3.1.0]hexane moiety has been explored to improve antibacterial potency. These efforts aim to enhance penetration through the bacterial outer membrane and avoid efflux, which are significant challenges in developing effective antibiotics against Gram-negative bacteria.

Table 4: Bacterial Biotin Carboxylase (BC) Inhibitors with an Azabicyclo[3.1.0]hexane Moiety
Compound ClassTargetResearch Focus
Pyridopyrimidine derivativesBacterial Biotin CarboxylaseImproving antibacterial potency and overcoming penetration and efflux issues in Gram-negative bacteria. google.com

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors (Saxagliptin Scaffold)

Saxagliptin (B632) is a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor used for the treatment of type 2 diabetes. google.comnih.gov The core of saxagliptin is a 2-azabicyclo[3.1.0]hexane derivative of 3-hydroxyadamantylglycine. nih.gov The rigid bicyclic scaffold is a key feature that contributes to its high potency and long-acting inhibition of the DPP-IV enzyme. nih.gov The synthesis of saxagliptin involves the coupling of two key unnatural amino acid derivatives, one of which is (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide. google.com The conformational restriction imposed by the azabicyclo[3.1.0]hexane moiety is crucial for its biological activity.

Table 5: DPP-IV Inhibitor Featuring the Azabicyclo[3.1.0]hexane Scaffold
CompoundTargetKey Structural Feature
SaxagliptinDPP-IVIncorporates a (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile moiety. nih.gov

Development of Receptor Ligands and Modulators

Beyond enzyme inhibition, the azabicyclo[3.1.0]hexane scaffold has proven valuable in the design of ligands for various receptors, including ion channels and G-protein coupled receptors (GPCRs).

A notable example is the development of T-type calcium channel inhibitors . A series of 3N-substituted-azabicyclo[3.1.0]hexane derivatives have been synthesized, with some compounds exhibiting potent and selective inhibition of T-type calcium channels and demonstrating efficacy in animal models of neuropathic pain. nih.gov

In the realm of µ-opioid receptor ligands , 3-azabicyclo[3.1.0]hexane compounds have been designed as novel, achiral ligands. These were developed for the treatment of pruritus, with structure-activity relationship studies leading to compounds with picomolar binding affinity and high selectivity for the µ-receptor over other opioid receptor subtypes.

Furthermore, muscarinic receptor antagonists have been developed using 3,6-disubstituted azabicyclo[3.1.0]hexane derivatives. These compounds are being investigated for their therapeutic potential in various diseases.

Additionally, a potent and selective neuronal nicotinic acetylcholine (B1216132) α4β2 receptor antagonist , SUVN-911, incorporates a 2-azabicyclo[3.1.0]hexane core. This compound has been identified as a clinical candidate for the treatment of depression, showing good oral bioavailability and brain penetration.

Finally, the bicyclo[3.1.0]hexane ring system has been used as a ribose replacement in nucleoside derivatives to create ligands for dopamine and norepinephrine (B1679862) transporters , demonstrating the versatility of this scaffold in targeting a wide range of protein classes.

Table 6: Receptor Ligands and Modulators Containing the Azabicyclo[3.1.0]hexane Scaffold
Compound Class/NameTargetTherapeutic Potential
3N-substituted azabicyclo[3.1.0]hexane derivativesT-type calcium channelsNeuropathic pain. nih.gov
3-Azabicyclo[3.1.0]hexane derivativesµ-opioid receptorPruritus.
3,6-disubstituted azabicyclo[3.1.0]hexane derivativesMuscarinic receptorsVarious diseases.
SUVN-911Nicotinic acetylcholine α4β2 receptorDepression.
Bicyclo[3.1.0]hexane-based nucleoside analoguesDopamine and norepinephrine transportersBehavioral disorders.

Structure-Activity Relationship (SAR) Studies for 2-Azabicyclo[3.1.0]hexane Derivatives

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach has been applied to derivatives of 2-azabicyclo[3.1.0]hexane to understand the structural requirements for their activity at various targets. scitechjournals.comresearchgate.net For example, in the development of inhibitors for Dipeptidyl Peptidase-IV (DPP-IV), such as Saxagliptin , pharmacophore models can help elucidate the key interactions between the ligand and the enzyme's active site. scitechjournals.comresearchgate.netclinicsearchonline.org These models typically define features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups. By mapping these features onto the rigid 2-azabicyclo[3.1.0]hexane scaffold, researchers can predict the biological activity of novel, unsynthesized compounds and guide the design of more potent and selective inhibitors. researchgate.netscribd.com

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates variations in the chemical structure of a series of compounds with their biological activity. researchgate.net For 2-azabicyclo[3.1.0]hexane derivatives, 3D-QSAR studies have been instrumental in optimizing their therapeutic potential. scitechjournals.comclinicsearchonline.org In the case of DPP-IV inhibitors, 3D-QSAR models have been developed using a series of cyanopyrrolidine derivatives, including those based on the 2-azabicyclo[3.1.0]hexane framework. researchgate.netscribd.com These models generate statistical correlations that can predict the inhibitory activity of new analogues. researchgate.net By identifying which structural modifications (e.g., changes in steric, electronic, or hydrophobic properties) lead to an increase or decrease in activity, QSAR provides a rational basis for compound optimization, helping to refine lead compounds into clinical candidates with improved efficacy. scitechjournals.comresearchgate.net

Role as Constrained Peptidomimetics and Amino Acid Analogues

The rigid, bicyclic structure of the 2-azabicyclo[3.1.0]hexane system makes it an excellent scaffold for creating conformationally constrained analogues of natural amino acids, particularly proline. ontosight.aiacs.orgresearchgate.net These unnatural amino acids, such as (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid (also known as 4,5-methanoproline), serve as valuable building blocks in the design of peptidomimetics. ontosight.airesearchgate.net

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as resistance to enzymatic degradation by proteases. acs.org By incorporating the constrained 2-azabicyclo[3.1.0]hexane core into a peptide sequence, the conformational flexibility of the backbone is reduced. acs.orgnih.gov This pre-organization into a specific three-dimensional shape can lead to enhanced binding affinity and selectivity for the target receptor or enzyme. acs.org Furthermore, the unique geometry of these bicyclic amino acids can be used to probe the bioactive conformation of peptide ligands, providing valuable insights for drug design. ontosight.aiacs.org The use of such constrained analogues has been a successful strategy in medicinal chemistry to develop more stable and potent therapeutic agents. acs.orgresearchgate.net

Q & A

Q. What are the primary synthetic strategies for constructing the 2-azabicyclo[3.1.0]hexane scaffold, and how does 2-azabicyclo[3.1.0]hexan-5-ylmethanol HCl fit into these methodologies?

The synthesis of bicyclic azabicyclo scaffolds often relies on cyclopropanation, intramolecular cycloadditions, or ring-opening/ring-closing reactions. For example, asymmetric Simmons-Smith cyclopropanation has been employed to generate the bicyclic core, followed by functionalization at specific positions . The methanol derivative (e.g., this compound) is typically synthesized via oxidation or hydroxylation of intermediate precursors, such as bicyclic ketones, using reagents like NaBH4 or LiAlH4 under controlled conditions . Post-synthetic steps may involve HCl salt formation to improve stability .

Q. What analytical techniques are critical for characterizing the stereochemistry and purity of this compound?

Key techniques include:

  • X-ray crystallography : Resolves absolute stereochemistry and confirms bicyclic geometry .
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) to assess enantiopurity .
  • NMR spectroscopy : ¹H-¹³C correlation experiments (e.g., HSQC, HMBC) identify proton environments and verify substitution patterns .
  • Mass spectrometry (HRMS) : Validates molecular weight and detects impurities .

Q. What pharmacological activities are associated with 2-azabicyclo[3.1.0]hexane derivatives, and how might the methanol HCl salt enhance these properties?

Bicyclic azabicyclo compounds are explored as enzyme inhibitors (e.g., dipeptidyl peptidase-4 (DPP-4) in diabetes therapeutics) and neuromodulators. The methanol group in this compound may improve solubility and bioavailability compared to non-hydroxylated analogs, facilitating in vivo studies. Patent data suggests derivatives of this scaffold exhibit binding affinity to CNS targets, though specific mechanisms require further validation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are most effective?

Recent advances utilize asymmetric catalysis, such as copper/chiral phosphoric acid systems, to induce enantioselectivity during cycloaddition. For example, intramolecular reductive (1+2) cycloaddition of α-isocyanoesters with alkenes produces 2-azabicyclo[3.1.0]hexanes with >90% ee under mild conditions . The methanol group can be introduced via stereospecific oxidation of a ketone intermediate using Sharpless asymmetric dihydroxylation or enzymatic resolution .

Q. What strategies resolve contradictions in reported synthetic yields or stereochemical outcomes for this scaffold?

Discrepancies often arise from reaction conditions (e.g., solvent polarity, temperature) or catalyst loading. Systematic optimization studies suggest:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) improve cyclopropanation yields compared to THF .
  • Additive effects : Molecular sieves or Lewis acids (e.g., ZnCl2) enhance enantioselectivity in catalytic cycloadditions .
  • Computational modeling : DFT studies predict transition states to rationalize stereochemical outcomes and guide reagent selection .

Q. How can computational methods predict the biological activity or metabolic stability of this compound?

  • Docking simulations : Molecular docking with target proteins (e.g., DPP-4) identifies key binding interactions, such as hydrogen bonding with the methanol group .
  • ADMET prediction : Tools like SwissADME estimate logP, solubility, and cytochrome P450 interactions. The HCl salt may reduce logP, enhancing aqueous solubility .
  • MD simulations : Assess conformational stability of the bicyclic core in physiological environments .

Q. What are the challenges in scaling up enantiopure this compound, and how can they be mitigated?

Critical issues include:

  • Catalyst cost : Replace noble-metal catalysts (e.g., Pd) with Earth-abundant alternatives (e.g., Cu) .
  • Purification : Simulated moving bed (SMB) chromatography improves separation efficiency for enantiomers .
  • Salt formation : Optimize HCl stoichiometry during crystallization to avoid polymorphism or hydrate formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.